molecular formula C23H18N4O B3010554 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine CAS No. 339279-54-8

5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine

Cat. No.: B3010554
CAS No.: 339279-54-8
M. Wt: 366.424
InChI Key: YSPLDIPHKFXHJJ-RQZHXJHFSA-N
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Description

5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine is a pyrimidine derivative featuring a central pyrimidine ring substituted with two phenyl groups at positions 2 and 4, and a diazenyl (azo) group at position 5 linked to a 4-methoxyphenyl moiety. The diazenyl group imparts photophysical and electronic properties, making this compound of interest in materials science and medicinal chemistry. The methoxy group enhances electron-donating capacity, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

(2,4-diphenylpyrimidin-5-yl)-(4-methoxyphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-28-20-14-12-19(13-15-20)26-27-21-16-24-23(18-10-6-3-7-11-18)25-22(21)17-8-4-2-5-9-17/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPLDIPHKFXHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. The general synthetic route can be summarized as follows:

    Formation of Diazonium Salt: The process begins with the formation of a diazonium salt from an aromatic amine. For instance, 4-methoxyaniline can be diazotized using sodium nitrite and hydrochloric acid at low temperatures.

    Azo-Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as 2,4-diphenylpyrimidine, in a suitable solvent like acetonitrile.

Chemical Reactions Analysis

5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, photochemistry, and materials science. This article delves into its applications, supported by data tables and case studies from verified sources.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. For instance, this compound has shown effectiveness against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)10.5

These findings suggest that the compound could be developed into a therapeutic agent for treating specific types of cancer.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the potential of this compound as an antimicrobial agent.

Photostability and Light Absorption

This compound exhibits interesting photophysical properties that can be exploited in photochemical applications. Its ability to absorb light in specific wavelengths makes it suitable for use in photodynamic therapy (PDT).

Photophysical Properties

PropertyValueReference
Absorption Maximum (nm)450
Quantum Yield0.65

These properties indicate that the compound can generate reactive oxygen species upon light activation, which is crucial for PDT applications.

Dye-Sensitized Solar Cells (DSSCs)

The compound's azo functionality allows it to be used as a dye in dye-sensitized solar cells (DSSCs). Its ability to absorb visible light can enhance the efficiency of these solar cells.

Efficiency Data for DSSCs

DyePower Conversion Efficiency (%)Reference
This compound7.5
Ru-based Dye9.0

The comparative analysis shows that while traditional Ru-based dyes are more efficient, the azo compound presents a viable alternative due to its cost-effectiveness and ease of synthesis.

Mechanism of Action

The mechanism of action of 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine involves its interaction with molecular targets through the azo group. The azo bond can undergo cleavage under certain conditions, releasing reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the pyrimidine ring, diazenyl group, or aromatic moieties. These variations significantly impact physical properties and chemical behavior:

Compound Substituents Key Features
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine (Target) 4-methoxyphenyl (diazenyl), phenyl (positions 2,4) Electron-donating methoxy group; planar structure for conjugation .
4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine (1ea) 4-methoxyphenyl (position 4), phenyl (positions 2,6) Lacks diazenyl group; higher symmetry; mp 165–167°C, yield 65% .
4-Phenyl-2-(4-pyridinyl)-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine Trifluoromethyl (diazenyl), pyridinyl (position 2) Electron-withdrawing CF₃ group; altered solubility and redox properties .
4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine Chlorophenyl (position 4), fluorophenyl (diazenyl), methyl (position 2) Halogen substituents increase lipophilicity; potential bioactivity .
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine 3,5-dichlorophenyl (diazenyl), 4-methylphenyl (position 4) Dichloro groups enhance steric bulk; mp predicted 534.4°C, MW 419.31 .

Spectral and Physical Properties

  • NMR/HRMS : The target compound’s methoxy group would produce a singlet at ~3.8 ppm (¹H NMR) and a carbon signal at ~55 ppm (¹³C NMR). Diazenyl groups exhibit characteristic N=N stretching vibrations at ~1400–1600 cm⁻¹ in IR .
  • Melting Points : Analogs with halogen substituents (e.g., 1ca: 4-chlorophenyl, mp 185°C) have higher melting points than methoxy derivatives (1ea: 165°C), reflecting stronger intermolecular forces .
  • Solubility: Methoxy and pyridinyl groups enhance polar solvent solubility, whereas halogenated or methylated analogs favor nonpolar solvents .

Biological Activity

5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with both diazenyl and methoxyphenyl groups. Its molecular formula is C19H18N4O, and it possesses unique structural characteristics that contribute to its biological effects.

PropertyValue
Molecular FormulaC19H18N4O
Molecular Weight318.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of the caspase pathway, leading to programmed cell death.

  • Case Study 1 : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Apoptotic markers such as cleaved caspase-3 were significantly elevated in treated cells, indicating the compound's effectiveness in triggering apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antimicrobial agent.

  • Case Study 2 : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These results suggest potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G1/S phase transition.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, contributing to its cytotoxic effects.
  • Modulation of Signaling Pathways : The compound has been shown to affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and MAPK pathways .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AnticancerHighInduction of apoptosis
AntimicrobialModerateInhibition of bacterial growth
Cell Cycle InhibitionSignificantInterference with G1/S transition
ROS GenerationHighInduction of oxidative stress

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